![molecular formula C5H9ClO3S B1647064 Oxolan-2-ylmethanesulfonyl chloride CAS No. 338453-29-5](/img/structure/B1647064.png)
Oxolan-2-ylmethanesulfonyl chloride
Overview
Description
“Oxolan-2-ylmethanesulfonyl chloride” is a chemical compound that belongs to the class of organosulfur compounds . It is used as a reagent in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of “Oxolan-2-ylmethanesulfonyl chloride” involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis
The molecular formula of “Oxolan-2-ylmethanesulfonyl chloride” is C5H9ClO3S . It contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms .Physical And Chemical Properties Analysis
“Oxolan-2-ylmethanesulfonyl chloride” is a colorless or pale-yellow liquid at room temperature . It has a molar mass of 184.64 grams per mol . It is soluble in polar organic solvents such as alcohol and ether, but is reactive to water .Scientific Research Applications
Electrophilic Trifluoromethylthiolation
A novel electrophilic-type trifluoromethylthiolation reagent, designed to react with various nucleophiles to afford CF3S-substituted products, showcases the utility of sulfonyl chloride derivatives in facilitating key steps in organic synthesis, such as the in situ reduction of the trifluoromethanesulfonyl group to give the trifluoromethylthio group in the presence of copper(I) chloride (Yang et al., 2013).
Metal-Free Electrophilic Trifluoromethylthiolation
The regioselective trifluoromethylthiolation of indole derivatives under reductive conditions using trifluoromethanesulfonyl chloride as a source demonstrates a straightforward, metal-free process applicable to a wide range of azaarenes, enamines, and enoxysilanes (Chachignon et al., 2016).
Sulfur Speciation in Lithium-Sulfur Batteries
In situ Raman spectroscopy and cyclic voltammetry were utilized to investigate the mechanism of sulfur reduction in lithium-sulfur battery slurry cathodes, highlighting the role of sulfonyl chloride derivatives in energy storage technologies (Wu et al., 2015).
Protecting and Activating Group for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a variant of sulfonyl chloride, was introduced as a new sulfonating agent for amines, proving to be a versatile protecting and activating group for amine synthesis. This compound showcases the adaptability of sulfonyl chloride derivatives in synthesizing activated amines under specific conditions (Sakamoto et al., 2006).
Synthesis of Oxindoles
Difunctionalization of acrylamides through C–H oxidative radical coupling presents new approaches to synthesizing oxindoles, illustrating the potential of sulfonyl chloride derivatives in facilitating novel synthetic routes for creating biologically active heterocycles (Song et al., 2015).
Safety And Hazards
properties
IUPAC Name |
oxolan-2-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGHNVMPIKAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-ylmethanesulfonyl chloride | |
CAS RN |
338453-29-5 | |
Record name | oxolan-2-ylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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